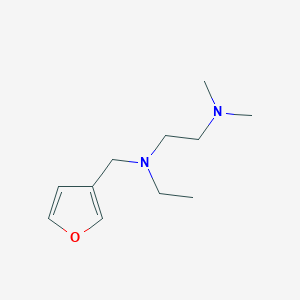
1-(4-isopropylbenzyl)-3-piperidinecarboxamide
Descripción general
Descripción
1-(4-isopropylbenzyl)-3-piperidinecarboxamide, also known as IBP or 4-IBP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(4-isopropylbenzyl)-3-piperidinecarboxamide is not fully understood. However, it has been proposed that 1-(4-isopropylbenzyl)-3-piperidinecarboxamide acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in pain and inflammation. Additionally, 1-(4-isopropylbenzyl)-3-piperidinecarboxamide has been shown to modulate the activity of ion channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-isopropylbenzyl)-3-piperidinecarboxamide have been extensively studied. It has been shown to reduce the production of prostaglandins and other inflammatory mediators, resulting in a decrease in pain and inflammation. Additionally, 1-(4-isopropylbenzyl)-3-piperidinecarboxamide has been found to have antioxidant and neuroprotective effects, which may contribute to its potential therapeutic applications in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-isopropylbenzyl)-3-piperidinecarboxamide is its ability to selectively inhibit the activity of COX-2, while sparing the activity of COX-1, which is involved in the production of prostaglandins that are important for maintaining normal physiological functions. This selectivity may reduce the risk of side effects associated with non-selective COX inhibitors. However, one of the limitations of 1-(4-isopropylbenzyl)-3-piperidinecarboxamide is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-(4-isopropylbenzyl)-3-piperidinecarboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-isopropylbenzyl)-3-piperidinecarboxamide and its potential therapeutic applications in pain and inflammation-related disorders and neurodegenerative diseases. Furthermore, the development of more soluble forms of 1-(4-isopropylbenzyl)-3-piperidinecarboxamide may expand its use in experimental settings.
Aplicaciones Científicas De Investigación
1-(4-isopropylbenzyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, 1-(4-isopropylbenzyl)-3-piperidinecarboxamide has been found to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12(2)14-7-5-13(6-8-14)10-18-9-3-4-15(11-18)16(17)19/h5-8,12,15H,3-4,9-11H2,1-2H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHWEZROQORQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCC(C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Propan-2-ylphenyl)methyl]piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-4-[3-(methylthio)propyl]piperazine](/img/structure/B3851324.png)
![N,N-diethyl-1-[(5-methyl-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B3851327.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851330.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851333.png)

![4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B3851343.png)


![2,2'-{[4-(hexyloxy)benzyl]imino}diethanol](/img/structure/B3851354.png)
![N,N-dimethyl-4-[3-(4-morpholinyl)-1-propen-1-yl]aniline](/img/structure/B3851382.png)
![{1-[3-(methylthio)propyl]-3-piperidinyl}methanol](/img/structure/B3851389.png)
![ethyl 4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinecarboxylate](/img/structure/B3851397.png)
![2-[(3-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B3851424.png)
![3-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B3851426.png)